molecular formula C15H12N2O3 B066235 2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid CAS No. 174422-17-4

2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid

Cat. No.: B066235
CAS No.: 174422-17-4
M. Wt: 268.27 g/mol
InChI Key: VQGVZGRTDWXQJE-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid is a heterocyclic aromatic organic compound. It features a benzimidazole core substituted with a methoxyphenyl group at the 2-position and a carboxylic acid group at the 5-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Future Directions

The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This compound could potentially be used in the development of new drugs and therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with 4-methoxybenzaldehyde, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

    Condensation: o-Phenylenediamine reacts with 4-methoxybenzaldehyde in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid to form the intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization under heating conditions to form the benzimidazole ring.

    Carboxylation: The resulting benzimidazole derivative is then carboxylated using carbon dioxide in the presence of a base such as sodium hydroxide to introduce the carboxylic acid group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under acidic conditions.

Major Products

    Oxidation: Formation of 2-(4-Hydroxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid.

    Reduction: Formation of 2-(4-Aminophenyl)-1H-benzo[D]imidazole-5-carboxylic acid.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1H-benzo[D]imidazole-5-carboxylic acid: Lacks the methoxy group, which may affect its biological activity and solubility.

    2-(4-Hydroxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid: Contains a hydroxyl group instead of a methoxy group, which can influence its reactivity and interactions with biological targets.

    2-(4-Aminophenyl)-1H-benzo[D]imidazole-5-carboxylic acid: Features an amino group, which can alter its pharmacokinetic properties and binding affinity to enzymes or receptors.

Uniqueness

The presence of the methoxy group in 2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid imparts unique electronic and steric properties, which can enhance its biological activity and selectivity. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

2-(4-methoxyphenyl)-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-20-11-5-2-9(3-6-11)14-16-12-7-4-10(15(18)19)8-13(12)17-14/h2-8H,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGVZGRTDWXQJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354850
Record name 2-(4-Methoxyphenyl)-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174422-17-4
Record name 2-(4-Methoxyphenyl)-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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